2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-propan-2-ylphenyl)acetamide
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Description
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-propan-2-ylphenyl)acetamide is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.536. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Research into N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has shown moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains. Specifically, compounds with a structure similar to the query compound have demonstrated promising antibacterial potentials, indicating their potential use as antibacterial agents (Iqbal et al., 2017).
Anticancer Activity
Several studies have synthesized and evaluated acetamide derivatives for their anticancer activities. For example, isatin sulfonamide molecular hybrid derivatives have been investigated for their cytotoxic effects on hepatocellular carcinoma cell lines, showing significant potential for cancer treatment (Eldeeb et al., 2022). Another study focused on the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, revealing promising antibacterial and antifungal activities with potential implications for cancer research (Debnath & Ganguly, 2015).
Synthesis and Characterization
The synthesis and characterization of compounds within this chemical family are crucial for understanding their potential applications. Studies detailing the synthesis processes, structural elucidation, and pharmacological evaluations contribute to the foundational knowledge necessary for exploring the scientific research applications of acetamide derivatives and related compounds. For instance, research on the synthesis of chiral oxazolopiperidone lactams and their use in the enantioselective synthesis of natural products highlights the versatility of these compounds in organic synthesis and drug development (Escolano et al., 2006).
Pharmacological Evaluation
Pharmacological characterization of compounds, such as kappa-opioid receptor antagonists, provides insights into their therapeutic potentials. For example, studies on the pharmacological characterization of specific acetamide derivatives as antagonists selective for kappa-opioid receptors reveal their potential in treating depression and addiction disorders (Grimwood et al., 2011).
properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-18(2)19-10-12-20(13-11-19)27-26(32)25(31)22-16-29(23-9-5-4-8-21(22)23)17-24(30)28-14-6-3-7-15-28/h4-5,8-13,16,18H,3,6-7,14-15,17H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHXRCLHLNLYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.